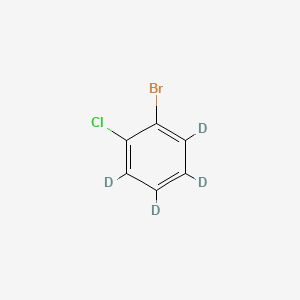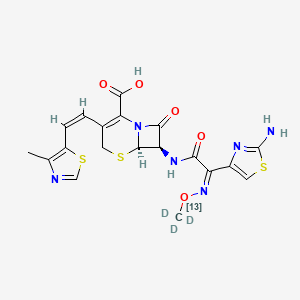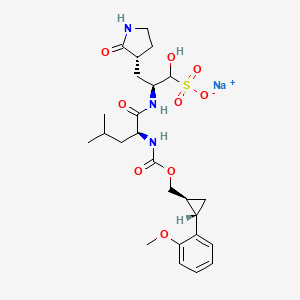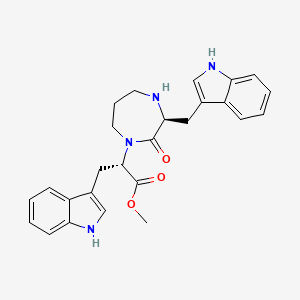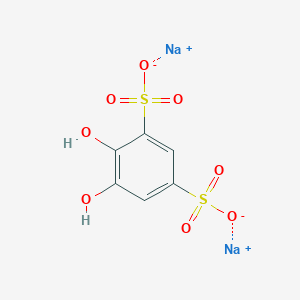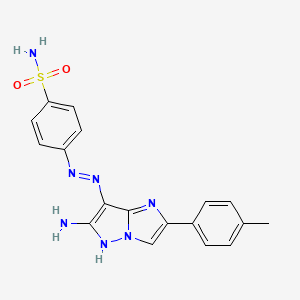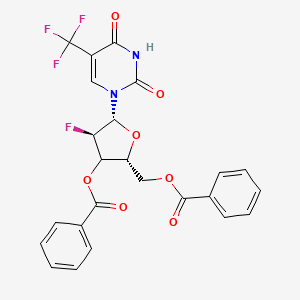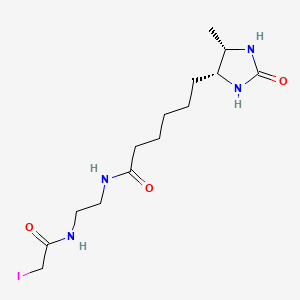
Desthiobiotin-Iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desthiobiotin-Iodoacetamide is a chemical compound widely used in proteomics and biochemical research. It is a sulfhydryl (thiol) specific labeling reagent, which means it reacts specifically with thiol groups in proteins and peptides. This compound is particularly useful for tagging cysteine residues in proteins, allowing for various applications in protein analysis and purification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The iodoacetamide group reacts specifically with reduced thiols at pH 7.5 - 8.5, forming a stable thioether linkage . The preparation involves dissolving desthiobiotin in a suitable solvent such as water, DMF, DMSO, or methanol, and then reacting it with iodoacetamide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of Desthiobiotin-Iodoacetamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as HPLC to achieve a minimum purity of 90% .
Análisis De Reacciones Químicas
Types of Reactions
Desthiobiotin-Iodoacetamide primarily undergoes substitution reactions with thiol groups in proteins and peptides. The iodoacetamide group reacts with the thiol group, forming a stable thioether linkage . This reaction is highly specific to thiols, but in the absence of thiols, it can also react with histidines, methionines, and amines .
Common Reagents and Conditions
The reaction of this compound with thiols is typically carried out at a pH of 7.5 - 8.5. Common reagents used in these reactions include reducing agents to ensure the thiol groups are in their reduced form . The reaction conditions are mild, and the compound is soluble in polar solvents such as water, DMF, DMSO, and methanol .
Major Products Formed
The major product formed from the reaction of this compound with thiols is a protein or peptide with a stable thioether linkage. This modification allows for the tagging and subsequent analysis or purification of the protein or peptide .
Aplicaciones Científicas De Investigación
Desthiobiotin-Iodoacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Proteomics: Used for peptide mapping, phosphopeptide analysis, and mass spectrometry by tagging cysteine residues in proteins.
Protein Purification: Utilized in affinity chromatography for the purification of desthiobiotinylated biomolecules.
Biochemical Research: Employed in the study of protein structure and function, as well as protein-protein interactions.
Drug Development: Used in the development of targeted covalent inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of Desthiobiotin-Iodoacetamide involves the specific reaction of its iodoacetamide group with thiol groups in proteins and peptides. This reaction forms a stable thioether linkage, allowing for the tagging and subsequent analysis or purification of the modified proteins . The molecular targets of this compound are primarily cysteine residues in proteins, and the pathways involved include the formation of covalent bonds between the iodoacetamide group and the thiol group .
Comparación Con Compuestos Similares
Desthiobiotin-Iodoacetamide is unique in its high specificity for thiol groups and its ability to form stable thioether linkages. Similar compounds include:
Iodoacetamide: A widely used thiol-reactive reagent, but without the desthiobiotin moiety.
Chloroacetamide: Another thiol-reactive reagent, but less specific and less stable compared to iodoacetamide.
This compound stands out due to its combination of the iodoacetamide group and the desthiobiotin moiety, which allows for both specific thiol labeling and subsequent affinity purification .
Propiedades
Fórmula molecular |
C14H25IN4O3 |
|---|---|
Peso molecular |
424.28 g/mol |
Nombre IUPAC |
N-[2-[(2-iodoacetyl)amino]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C14H25IN4O3/c1-10-11(19-14(22)18-10)5-3-2-4-6-12(20)16-7-8-17-13(21)9-15/h10-11H,2-9H2,1H3,(H,16,20)(H,17,21)(H2,18,19,22)/t10-,11+/m0/s1 |
Clave InChI |
ASKKBTGJVCEXOA-WDEREUQCSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


